molecular formula C14H19NO B5913187 N-(tert-butyl)-2-phenylcyclopropanecarboxamide

N-(tert-butyl)-2-phenylcyclopropanecarboxamide

Cat. No. B5913187
M. Wt: 217.31 g/mol
InChI Key: TZBSBJOHRGVDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-phenylcyclopropanecarboxamide, also known as BAY 38-3441, is a chemical compound that belongs to the class of cyclopropane carboxamides. This compound has been found to have potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 acts as a positive allosteric modulator of the GABA receptor. It binds to a specific site on the receptor, which enhances the binding of GABA to its own binding site. This results in an increase in the inhibitory effect of GABA on neuronal activity, leading to decreased anxiety and increased social behavior.
Biochemical and Physiological Effects
N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of the GABA receptor in a dose-dependent manner, leading to a decrease in anxiety and an increase in social behavior in animal models. It has also been found to have anticonvulsant and sedative effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 in lab experiments is its specificity for the GABA receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other neurotransmitter systems. However, one limitation of using N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 is its relatively short half-life, which may require frequent dosing in animal models.

Future Directions

There are several future directions for research on N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441. One area of interest is its potential therapeutic applications in the treatment of anxiety disorders and autism spectrum disorders. Another area of interest is its potential use as a tool for studying the role of the GABA receptor in normal and pathological brain function. Finally, further research is needed to fully understand the mechanism of action of N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 and its effects on other neurotransmitter systems.

Synthesis Methods

N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 can be synthesized through a multistep process. The first step involves the reaction of tert-butylamine with 2-phenylcyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The resulting amide is then treated with trifluoroacetic acid (TFA) to remove the tert-butyl protecting group, yielding N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441.

Scientific Research Applications

N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system. This modulation can lead to a decrease in anxiety and an increase in social behavior in animal models.

properties

IUPAC Name

N-tert-butyl-2-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-14(2,3)15-13(16)12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBSBJOHRGVDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-phenylcyclopropanecarboxamide

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